molecular formula C14H22O3 B12569619 2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol CAS No. 180415-81-0

2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol

Cat. No.: B12569619
CAS No.: 180415-81-0
M. Wt: 238.32 g/mol
InChI Key: MBFCYLBQNUKRKM-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol is an organic compound with the molecular formula C14H22O3 It is a phenolic compound characterized by the presence of two methoxy groups and a bulky 2-methylpentan-2-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol typically involves the alkylation of 2,6-dimethoxyphenol with a suitable alkylating agent such as 2-methylpentan-2-yl chloride. The reaction is usually carried out in the presence of a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr3) can be used to replace methoxy groups.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated phenols or other substituted derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological processes. The bulky 2-methylpentan-2-yl group may affect the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-methylphenol: Similar structure but with a methyl group instead of the 2-methylpentan-2-yl group.

    4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of the 2-methylpentan-2-yl group.

Uniqueness

2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol is unique due to the presence of the bulky 2-methylpentan-2-yl group, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.

Properties

CAS No.

180415-81-0

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

2,6-dimethoxy-4-(2-methylpentan-2-yl)phenol

InChI

InChI=1S/C14H22O3/c1-6-7-14(2,3)10-8-11(16-4)13(15)12(9-10)17-5/h8-9,15H,6-7H2,1-5H3

InChI Key

MBFCYLBQNUKRKM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

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